molecular formula C22H20ClFO5 B14957111 ethyl 3-{6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B14957111
M. Wt: 418.8 g/mol
InChI Key: KFVIIUWRYNMGSU-UHFFFAOYSA-N
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Description

Ethyl 3-{6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic conditions.

    Introduction of the chloro and fluoro substituents: This step involves the selective halogenation of the chromen-2-one core using reagents such as thionyl chloride and fluorobenzyl bromide.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl propanoate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Ethyl 3-{6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-{6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-{6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives, such as:

    6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one: Similar structure but different substitution pattern.

    6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one: Contains a phenyl group instead of a methyl group.

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Different core structure but similar functional groups.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and potential biological activities.

Biological Activity

Ethyl 3-{6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromenone derivatives. This compound exhibits promising biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of chlorine and fluorine substituents, enhances its potential for various biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C22H20ClFO5, with a molecular weight of approximately 418.84 g/mol. The compound features a chromenone core, which is known for its diverse biological activities. The presence of halogen atoms (chlorine and fluorine) in its structure may significantly influence its lipophilicity and biological interactions.

Key Features

FeatureDescription
Molecular FormulaC22H20ClFO5
Molecular Weight418.84 g/mol
Core StructureChromenone derivative
Halogen SubstituentsChlorine and fluorine

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest that this compound can inhibit various bacterial strains, making it a candidate for further exploration in antibiotic development. The halogen substituents are believed to enhance its efficacy against microbial targets.

Anticancer Activity

The compound has also shown significant anticancer activity in vitro. Studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including those associated with breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

Results indicated a dose-dependent reduction in cell viability, suggesting effective anticancer properties.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The presence of the carbonyl group and ether functionalities enhances its reactivity, allowing it to form stable interactions with target proteins.

Synthesis and Derivatives

This compound can be synthesized through several chemical reactions involving chromenone precursors. The synthesis typically includes steps such as:

  • Formation of the chromenone core.
  • Introduction of the chloro and fluorobenzyl groups.
  • Esterification to obtain the final product.

Comparison with Related Compounds

To illustrate the potential variations in biological activity among similar compounds, a comparison table is provided below:

Compound NameMolecular FormulaBiological Activity
Ethyl 3-{6-chloro-7-[4-methylbenzoxy]-4-methyl-2H-chromen}propanoateC22H21ClO4Moderate anticancer activity
Ethyl 3-{6-bromo-7-[phenoxy]-4-methylchromen}propanoateC22H21BrO4Antimicrobial properties
Ethyl 3-{6-nitro-7-[benzoxy]-4-methylchromen}propanoateC22H21N1O5Varies; less studied

Properties

Molecular Formula

C22H20ClFO5

Molecular Weight

418.8 g/mol

IUPAC Name

ethyl 3-[6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H20ClFO5/c1-3-27-21(25)9-8-15-13(2)16-10-17(23)20(11-19(16)29-22(15)26)28-12-14-6-4-5-7-18(14)24/h4-7,10-11H,3,8-9,12H2,1-2H3

InChI Key

KFVIIUWRYNMGSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC=C3F)Cl)C

Origin of Product

United States

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